Cannabigerol
Overview
Description
Cannabigerol is a non-psychoactive cannabinoid found in the cannabis plant. It is often referred to as the “mother of all cannabinoids” because other cannabinoids are derived from cannabigerolic acid, an acidic form of this compound . This compound is known for its potential therapeutic properties, including anti-inflammatory, anticancer, antioxidant, antimicrobial, neuroprotective, and appetite-enhancing effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cannabigerol can be synthesized through various methods. One common approach involves the decarboxylation of cannabigerolic acid, which is the precursor to this compound. This process typically requires heating cannabigerolic acid to a specific temperature to remove a carboxyl group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound often involves the use of yeast biosynthesis. This method utilizes a novel yeast fermentation technology platform to produce this compound in a more sustainable, cost-effective, and timely manner compared to plant-based extraction or chemical synthesis . This approach allows for higher purity and yield of this compound.
Chemical Reactions Analysis
Types of Reactions
Cannabigerol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include oxidizing agents, reducing agents, and catalysts. For example, oxidation reactions may involve the use of hydrogen peroxide or other oxidizing agents, while reduction reactions may use reducing agents such as sodium borohydride .
Major Products Formed
The major products formed from the chemical reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Cannabigerol has a wide range of scientific research applications in various fields, including chemistry, biology, medicine, and industry. Some of the notable applications include:
Mechanism of Action
Cannabigerol exerts its effects through various molecular targets and pathways. It acts as a weak partial agonist of cannabinoid receptors, including CB1 and CB2 receptors . Additionally, this compound is a potent agonist of the α2-adrenergic receptor, an antagonist of the serotonin 5-HT1A receptor, and an antagonist of the transient receptor potential channel TRPM8 . These interactions contribute to its diverse pharmacological effects, including analgesic, anti-inflammatory, and neuroprotective properties .
Comparison with Similar Compounds
Cannabigerol is often compared to other cannabinoids such as cannabidiol and tetrahydrocannabinol. While all three compounds are derived from cannabigerolic acid, they have distinct properties and effects:
Cannabidiol: Like this compound, cannabidiol is non-psychoactive and has anti-inflammatory and antioxidant properties.
Tetrahydrocannabinol: Unlike this compound and cannabidiol, tetrahydrocannabinol is psychoactive and is responsible for the “high” associated with cannabis use.
This compound’s uniqueness lies in its non-psychoactive nature and its potential therapeutic applications across various fields, making it a promising compound for future research and development.
Properties
IUPAC Name |
2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-pentylbenzene-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O2/c1-5-6-7-11-18-14-20(22)19(21(23)15-18)13-12-17(4)10-8-9-16(2)3/h9,12,14-15,22-23H,5-8,10-11,13H2,1-4H3/b17-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXACEHWTBCFNSA-SFQUDFHCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C(C(=C1)O)CC=C(C)CCC=C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=CC(=C(C(=C1)O)C/C=C(\C)/CCC=C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701014168 | |
Record name | Cannabigerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701014168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25654-31-3, 2808-33-5 | |
Record name | Cannabigerol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25654-31-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cannabigerol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025654313 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cannabigerol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14734 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cannabigerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701014168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cannabigerol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-pentylbenzene-1,3-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CANNABIGEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J1K406072N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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